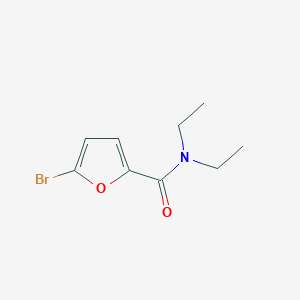

5-bromo-N,N-diethyl-2-furamide

Description

Properties

IUPAC Name |

5-bromo-N,N-diethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIMTYOEEOGBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359028 | |

| Record name | 5-bromo-N,N-diethyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57785-35-0 | |

| Record name | 5-bromo-N,N-diethyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N,N-diethyl-2-furamide

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-bromo-N,N-diethyl-2-furamide, a versatile heterocyclic compound. Furan-based structures are pivotal scaffolds in medicinal chemistry and materials science, and this specific derivative serves as a valuable intermediate for the development of novel chemical entities.[1] This document offers an in-depth exploration of a reliable two-step synthetic pathway, beginning with the activation of 5-bromo-2-furoic acid to its corresponding acyl chloride, followed by amidation with diethylamine.

Authored from the perspective of a Senior Application Scientist, this whitepaper emphasizes the causality behind experimental choices, ensuring protocols are robust and self-validating. It includes detailed, step-by-step procedures for synthesis, purification, and a full suite of characterization techniques, including NMR and IR spectroscopy, mass spectrometry, and melting point analysis. All quantitative data is summarized in structured tables, and logical workflows are visualized using custom diagrams to enhance clarity and reproducibility for researchers, scientists, and drug development professionals.

Synthesis of this compound

Synthetic Strategy and Core Principles

The synthesis of tertiary amides from carboxylic acids is a cornerstone reaction in organic chemistry. A direct reaction between a carboxylic acid and a secondary amine is generally unfavorable under standard conditions and requires harsh heating or specialized coupling agents.[2][3] A more efficient and widely adopted strategy involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid (5-bromo-2-furoic acid) is first converted into a more reactive acyl halide derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it is highly effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4]

-

Nucleophilic Acyl Substitution: The resulting 5-bromo-2-furoyl chloride is a potent electrophile that readily reacts with a nucleophilic secondary amine (diethylamine) to form the stable amide bond. This reaction is typically rapid and high-yielding.

This approach provides a reliable and scalable route to the target compound, this compound.

Overall Reaction Scheme

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Form | MP (°C) | Key Hazards |

| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | Powder | 188-190 | Skin/Eye Irritant[5][6][7] |

| Thionyl chloride (SOCl₂) | Cl₂OS | 118.97 | Liquid | -104.5 | Toxic, Corrosive, Reacts violently with water[8][9][10] |

| Diethylamine | (C₂H₅)₂NH | 73.14 | Liquid | -50 | Flammable, Toxic, Corrosive[11][12][13] |

| Toluene | C₇H₈ | 92.14 | Liquid | -95 | Flammable, Health Hazard |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | -96.7 | Health Hazard |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Solid | 50 (dec.) | Minimal |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Solid | 1124 | Minimal |

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-furoyl Chloride

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere in a fume hood. Ensure all glassware is oven-dried to prevent premature hydrolysis of thionyl chloride.

-

To the flask, add 5-bromo-2-furoic acid (e.g., 10.0 g, 52.4 mmol).

-

Add anhydrous toluene (e.g., 250 mL) to suspend the acid.

-

Carefully add thionyl chloride (e.g., 15.3 mL, 209.6 mmol, 4.0 eq) to the suspension. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.[8][9]

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.[14]

-

Allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene. The resulting crude 5-bromo-2-furoyl chloride, an oil or low-melting solid, is used directly in the next step without further purification.[14]

Step 2: Synthesis of this compound

-

In a separate flask under a nitrogen atmosphere, dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (DCM, e.g., 150 mL).

-

Cool the solution to 0°C using an ice bath.

-

In a separate beaker, prepare a solution of diethylamine (e.g., 11.0 mL, 104.8 mmol, 2.0 eq) in anhydrous DCM (50 mL). The second equivalent of amine acts as a base to neutralize the HCl byproduct.

-

Add the diethylamine solution dropwise to the cold acyl chloride solution over 30 minutes with vigorous stirring. Maintain the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours to ensure completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove excess diethylamine, followed by a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Synthesis Workflow Diagram

Critical Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[8][9][15] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[10][16] Keep away from moisture.

-

Diethylamine ((C₂H₅)₂NH): Highly flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[11][12][17] It is also a respiratory irritant.[13] Handle in a fume hood, away from ignition sources, and wear appropriate PPE.

-

5-Bromo-2-furoic Acid: Causes skin and serious eye irritation.[5][7][18] Avoid inhalation of dust and contact with skin and eyes.

-

General Precautions: Use of anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) is crucial for the success of the reaction, particularly in the first step, to prevent the hydrolysis of thionyl chloride and the intermediate acyl chloride.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following is a standard suite of analytical techniques for this purpose.

Spectroscopic and Physical Analysis Workflow

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

-

Protocol: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Data & Interpretation:

| Protons | Environment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-3 | Furan ring, adjacent to C=O | ~7.0-7.2 | Doublet (d) | ~3.5 Hz | 1H |

| H-4 | Furan ring, adjacent to C-Br | ~6.4-6.6 | Doublet (d) | ~3.5 Hz | 1H |

| -CH₂- | Ethyl group, adjacent to N | ~3.4-3.6 | Quartet (q) | ~7.1 Hz | 4H |

| -CH₃ | Ethyl group, terminal | ~1.1-1.3 | Triplet (t) | ~7.1 Hz | 6H |

Causality: The furan protons (H-3 and H-4) appear as doublets due to coupling with each other. The electron-withdrawing amide group deshields H-3, causing it to appear further downfield than H-4. The methylene protons (-CH₂) of the ethyl groups are deshielded by the adjacent nitrogen and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton.

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Data & Interpretation:

| Carbon | Environment | Predicted δ (ppm) |

| C=O | Amide carbonyl | 158-162 |

| C-2 | Furan ring, attached to C=O | 145-149 |

| C-5 | Furan ring, attached to Br | 120-124 |

| C-3 | Furan ring, CH | 118-120 |

| C-4 | Furan ring, CH | 112-115 |

| -CH₂- | Ethyl group | 40-44 (may be two distinct signals) |

| -CH₃ | Ethyl group | 12-15 (may be two distinct signals) |

Causality: The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield.[19][20] Carbons attached to electronegative atoms (O, Br) are also shifted downfield. The sp² hybridized carbons of the furan ring appear in the typical aromatic/vinylic region (110-150 ppm).[20] Due to hindered rotation around the C-N amide bond at room temperature, the two ethyl groups may be non-equivalent, potentially leading to two separate signals for the -CH₂- carbons and two for the -CH₃ carbons.

IR (Infrared) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol: Acquire the spectrum using a KBr pellet for a solid sample or as a thin film on a salt plate.

-

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~2975-2850 | C-H stretch (aliphatic) | Medium-Strong | Ethyl groups |

| ~1640-1660 | C=O stretch (amide) | Strong | Tertiary Amide |

| ~1450-1550 | C=C stretch | Medium | Furan Ring |

| ~1250-1280 | C-N stretch | Medium | Amide |

| ~1020-1150 | C-O-C stretch | Strong | Furan Ring |

| ~580-620 | C-Br stretch | Medium | Bromo-alkene |

Causality: The most prominent peak will be the strong C=O stretch of the tertiary amide, a key indicator of successful amidation. The absence of a broad O-H stretch (from ~3300-2500 cm⁻¹) confirms the complete conversion of the starting carboxylic acid.

MS (Mass Spectrometry)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

-

Protocol: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Expected Data & Interpretation:

-

Molecular Weight: 246.104 g/mol [21]

-

Molecular Ion Peak ([M+H]⁺ for ESI): A strong signal expected at m/z ≈ 246 and 248.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M and M+2), which is a definitive signature for a monobrominated compound.

-

Melting Point Analysis

-

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp, well-defined melting point range.

-

Protocol: Place a small amount of the dry, purified solid into a capillary tube and determine the melting point range using a calibrated melting point apparatus.

-

Expected Result: A sharp melting range (e.g., within 1-2°C) is indicative of a pure compound. Impurities typically depress and broaden the melting range.

Conclusion

This guide has outlined a robust and reproducible two-step method for the synthesis of this compound from commercially available 5-bromo-2-furoic acid. The causality-driven protocol, which involves the formation of an intermediate acyl chloride followed by amidation, ensures a high-yielding and efficient transformation. The comprehensive characterization workflow, employing ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point analysis, provides a multi-faceted approach to rigorously confirm the structure and purity of the final product. The detailed safety protocols and procedural insights contained herein are designed to empower researchers in drug discovery and chemical synthesis to confidently and safely produce this valuable chemical intermediate.

References

- Penta chemicals. (2025).

- Sigma-Aldrich. (2013).

- Carl ROTH. (n.d.).

- ChemicalBook. (2025).

- Carl ROTH. (n.d.).

- Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- PETRAMIN S.A. DE C.V. (2025).

- Bionium. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Bromo-2-furoic acid 99%.

- Carl ROTH. (n.d.).

- CDH Fine Chemical. (2018). 5-BROMO-2-FUROIC ACID.

- CDH Fine Chemical. (n.d.).

- University of Puget Sound. (n.d.). 13C-NMR.

- Chem-Impex. (n.d.). 5-Bromo-2-furoic acid.

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- PrepChem. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride.

- CymitQuimica. (n.d.). This compound.

- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.

- Wikipedia. (n.d.). 2-Furoyl chloride.

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 5. fishersci.at [fishersci.at]

- 6. 5-Bromo-2-furoic acid 99 585-70-6 [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. idesapetroquimica.com [idesapetroquimica.com]

- 14. prepchem.com [prepchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethyl-2-furamide

Introduction

5-bromo-N,N-diethyl-2-furamide is a halogenated heterocyclic amide of interest in synthetic chemistry and drug discovery. Its unique structural features, combining a furan ring with a diethylamide group and a bromine substituent, suggest potential for diverse chemical modifications and biological activities. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to enable its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, offering insights into the rationale behind procedural steps and the interpretation of results. The information is structured to empower researchers to not only understand the characteristics of this molecule but also to apply these analytical principles to other novel compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by its unique CAS number and can be described by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-N,N-diethylfuran-2-carboxamide | N/A |

| CAS Number | 57785-35-0 | [1][2] |

| Molecular Formula | C9H12BrNO2 | [2] |

| Molecular Weight | 246.104 g/mol | [2] |

| InChI Key | RHIMTYOEEOGBLQ-UHFFFAOYSA-N | [2] |

The molecular structure, depicted below, reveals a furan ring at the core, substituted with a bromine atom at the 5-position and an N,N-diethylcarboxamide group at the 2-position. The bromine atom introduces a site for potential cross-coupling reactions, while the tertiary amide functionality influences its solubility, polarity, and hydrogen bonding capabilities.

Synthesis and Purification

The synthesis of this compound can be achieved through standard amidation reactions. A common and effective method is the coupling of 5-bromo-2-furoic acid with diethylamine.

Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

5-bromo-2-furoic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling reagent like B(OCH₂CF₃)₃[3]

-

Diethylamine

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-furoic acid in anhydrous DCM. Add thionyl chloride (typically 1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases and the solution becomes clear. This indicates the formation of 5-bromo-2-furoyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Amide Coupling: Re-dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4][5]

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either column chromatography or recrystallization.[6]

-

Column Chromatography: Utilize silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[6]

Physicochemical Properties and Their Determination

| Property | Predicted/Observed Value | Experimental Methodology |

| Melting Point | Solid at room temperature; predicted range: 50-80 °C | Capillary Melting Point Apparatus |

| Boiling Point | > 200 °C (decomposes) | Not applicable due to decomposition |

| Solubility | ||

| Water | Sparingly soluble | Gravimetric analysis after equilibration |

| Organic Solvents | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate | Visual assessment and gravimetric analysis |

| pKa | Not applicable (non-ionizable) | N/A |

Experimental Protocols for Property Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Procedure:

-

A small, dry sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the substance melts is recorded. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This property is critical for reaction setup, purification, and formulation.

Procedure (Gravimetric Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Calculate the solubility in terms of g/L or mg/mL.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.0-7.2 (d, 1H): Furan ring proton (H3).

-

6.4-6.6 (d, 1H): Furan ring proton (H4).

-

3.4-3.6 (q, 4H): Methylene protons (-N-CH₂-CH₃).

-

1.1-1.3 (t, 6H): Methyl protons (-N-CH₂-CH₃).

-

The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromaticity of the furan ring. The diethylamino protons will appear as a quartet and a triplet due to spin-spin coupling.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

158-162: Amide carbonyl carbon (C=O).

-

145-150: Furan ring carbon attached to the amide (C2).

-

120-125: Furan ring carbon attached to bromine (C5).

-

115-120: Furan ring carbon (C3).

-

110-115: Furan ring carbon (C4).

-

40-45: Methylene carbons (-N-CH₂-CH₃).

-

12-15: Methyl carbons (-N-CH₂-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

-

~1640-1680 cm⁻¹: Strong C=O stretching vibration of the tertiary amide.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the ethyl groups.

-

~1400-1500 cm⁻¹ and ~1000-1100 cm⁻¹: C-O and C-C stretching vibrations within the furan ring.

-

~600-800 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

-

The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z = 245 and 247, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.[7]

Caption: A typical workflow for purity analysis of this compound by HPLC.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with the experimental protocols for their determination. By synthesizing available data with established analytical methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and material science. A thorough characterization of this and other novel compounds is a critical step in advancing scientific discovery and development.

References

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved from [Link]

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry.

-

ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

Hangzhou Haorui Chemical Co., Ltd. (n.d.). 5-Bromo-N-ethyl-2-furamide_544702-49-0. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Preprints.org. (n.d.). 2-oxoindolin-3-ylidene)furan-2-carbohydrazide (1). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Furamide. PubChem. Retrieved from [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Furosemide (Frusemide) - Pharmaceutical Drugs. Retrieved from [Link]

-

Semantic Scholar. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Bromo-N-cyclohexyl-2-furamide. PubChem. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). N,N-dimethyl-2-furamide. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-bromo-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2-furamide CAS#: 954812-40-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Bromo-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-diethyl-5-oxo-2-phenyltetrahydro-2-furamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2E)-5-bromo-3-methyl-2-penten-1-ol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Furosemide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Bromonicotinamide. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. 57785-35-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-bromo-N,N-diethyl-2-furamide: Synthesis, Properties, and Sourcing for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Furans in Medicinal Chemistry

The furan scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the furan ring, for instance, through halogenation, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. The introduction of a bromine atom, as seen in the 5-bromo-2-furamide core, can enhance binding affinities to biological targets and improve metabolic stability, making such compounds highly valuable as building blocks in drug discovery programs.[1][2][3]

This technical guide provides an in-depth overview of 5-bromo-N,N-diethyl-2-furamide , a specific derivative with the CAS Number 57785-35-0 .[4][5] We will detail its chemical properties, provide a comprehensive, field-proven synthesis protocol, and list reliable suppliers to facilitate its acquisition and application in research and development.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| CAS Number | 57785-35-0 | [4][5] |

| Molecular Formula | C₉H₁₂BrNO₂ | [4][5] |

| Molecular Weight | 246.10 g/mol | [4] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=C(O1)Br | N/A |

| InChI Key | RHIMTYOEEOGBLQ-UHFFFAOYSA-N | [4] |

| Appearance | Not experimentally determined (likely a solid or oil) | [4] |

| Purity | Typically ≥95% from commercial suppliers | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial preparation of a reactive acyl chloride intermediate, followed by an amide coupling reaction with diethylamine. This methodology is robust and scalable for laboratory settings.

Step 1: Synthesis of 5-bromo-2-furoyl chloride

The first step is the conversion of commercially available 5-bromo-2-furancarboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Preparation of 5-bromo-2-furoyl chloride

-

Reagent Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.

-

Reaction Mixture: To the flask, add 5-bromo-2-furancarboxylic acid (1 equivalent) and suspend it in a suitable anhydrous solvent such as toluene (approximately 10-15 mL per gram of acid).[6]

-

Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the suspension.[6]

-

Heating: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-3 hours.[6] The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue is 5-bromo-2-furoyl chloride, which is often used in the next step without further purification.[6]

Step 2: Amide Coupling to Yield this compound

The crude 5-bromo-2-furoyl chloride is then reacted with diethylamine to form the target amide. This is a classic nucleophilic acyl substitution reaction. An excess of the amine or the addition of a non-nucleophilic base is often used to quench the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: In a fume hood, dissolve the crude 5-bromo-2-furoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Amine Addition: In a separate flask, prepare a solution of diethylamine (approximately 2.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred, cooled solution of the acyl chloride. The use of excess diethylamine serves both as the nucleophile and as a base to neutralize the HCl formed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers and wash them sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Synthesis Workflow and Mechanistic Rationale

The chosen synthetic route is predicated on well-established and reliable chemical transformations. The conversion of the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine, diethylamine.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Commercial Suppliers

For research teams preferring to procure this compound directly, several chemical suppliers list this compound in their catalogs. It is advisable to request purity analysis data (e.g., NMR or HPLC) from the supplier before purchase.

| Supplier | Website |

| ChemicalBook | |

| CymitQuimica | |

| Fluorochem | |

| Hangzhou Haorui Chemical Co., Ltd. | N/A |

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, leveraging the favorable properties of the brominated furan scaffold. Its synthesis is straightforward, employing reliable and well-documented chemical reactions. This guide provides the necessary technical information for its synthesis, characterization, and procurement, empowering research and development professionals to effectively utilize this compound in their programs. The exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents. [7][8][9]

References

-

PubChem. (n.d.). 5-bromo-N-methylfuran-2-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Furamide. Retrieved from [Link]

-

Hangzhou Haorui Chemical Co., Ltd. (n.d.). 5-Bromo-N-ethyl-2-furamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from [Link]

-

ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones). Retrieved from [Link]

-

Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 57785-35-0 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-bromo-N,N-diethyl-2-furamide: A Technical Guide

Introduction

5-bromo-N,N-diethyl-2-furamide is a disubstituted furan derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its development and application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that dictate its spectroscopic behavior: a 2,5-disubstituted furan ring, a tertiary amide functional group, and a bromine substituent. The hindered rotation around the amide C-N bond is a particularly noteworthy feature that significantly influences the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the furan ring protons and the two ethyl groups of the diethylamide moiety. A key feature to anticipate is the magnetic non-equivalence of the two ethyl groups due to the high rotational barrier of the C-N amide bond. This results in separate signals for each CH₂ and CH₃ group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.2 | d (J ≈ 3.5 Hz) | 1H | H-3 | The proton at C3 is coupled to the proton at C4. Its chemical shift is downfield due to the electron-withdrawing effect of the adjacent amide group. |

| ~ 6.4 - 6.6 | d (J ≈ 3.5 Hz) | 1H | H-4 | The proton at C4 is coupled to the proton at C3. The bromine atom at C5 causes a downfield shift. |

| ~ 3.5 - 3.7 | q (J ≈ 7.2 Hz) | 2H | N-CH₂ | One of the diastereotopic methylene groups of the ethyl substituents. |

| ~ 3.3 - 3.5 | q (J ≈ 7.2 Hz) | 2H | N-CH₂ | The other diastereotopic methylene group, experiencing a slightly different chemical environment due to hindered rotation. |

| ~ 1.2 - 1.4 | t (J ≈ 7.2 Hz) | 3H | N-CH₂-CH₃ | The methyl group of one ethyl substituent. |

| ~ 1.1 - 1.3 | t (J ≈ 7.2 Hz) | 3H | N-CH₂-CH₃ | The methyl group of the other ethyl substituent. |

Note: The exact chemical shifts of the ethyl groups can vary and may even appear as broad signals at room temperature if the rate of rotation around the C-N bond is intermediate on the NMR timescale.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the furan ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C=O | The carbonyl carbon of the amide group, typically found in this downfield region. |

| ~ 148 - 152 | C-2 | The carbon of the furan ring attached to the amide group. |

| ~ 125 - 130 | C-5 | The carbon of the furan ring bearing the bromine atom. |

| ~ 118 - 122 | C-3 | The protonated carbon of the furan ring adjacent to the amide-substituted carbon. |

| ~ 114 - 118 | C-4 | The protonated carbon of the furan ring adjacent to the bromine-substituted carbon. |

| ~ 42 - 45 | N-CH₂ | One of the diastereotopic methylene carbons. |

| ~ 40 - 43 | N-CH₂ | The other diastereotopic methylene carbon. |

| ~ 13 - 15 | N-CH₂-CH₃ | One of the methyl carbons of the ethyl groups. |

| ~ 12 - 14 | N-CH₂-CH₃ | The other methyl carbon of the ethyl groups. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Reference the spectrum to the residual solvent signal of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the amide carbonyl, the furan ring, and the carbon-bromine bond.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2975-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl groups. |

| ~ 1640-1680 | Strong | C=O stretch (amide) | The strong absorption is characteristic of a tertiary amide carbonyl group.[1] |

| ~ 1550-1600 | Medium | C=C stretch (furan ring) | Characteristic stretching vibrations of the furan ring.[2] |

| ~ 1020-1225 | Medium-Strong | C-O-C stretch (furan ring) | Asymmetric and symmetric stretching of the ether linkage within the furan ring. |

| ~ 1340-1250 | Strong | C-N stretch (amide) | Stretching of the carbon-nitrogen bond of the tertiary amide. |

| ~ 550-750 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond on the furan ring.[3] |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (~100 mg) and press into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with approximately equal intensity at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.

-

m/z [M⁺(⁷⁹Br)] ≈ 245

-

m/z [M⁺(⁸¹Br)] ≈ 247

-

-

Key Fragmentation Pathways: The primary fragmentation is expected to be the α-cleavage of the amide C-N bond, which is a common pathway for aromatic and α,β-unsaturated amides.[4][5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Key Fragments

| m/z | Assignment | Rationale |

| 245/247 | [M]⁺˙ | Molecular ion peak showing the characteristic bromine isotope pattern. |

| 217/219 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement from one of the ethyl groups. |

| 187/189 | [5-bromo-2-furoyl cation]⁺ | Result of α-cleavage with loss of the diethylamino radical. This is expected to be a major fragment. |

| 130/132 | [C₄H₂Br]⁺ | Loss of carbon monoxide from the 5-bromo-2-furoyl cation. |

| 72 | [N(C₂H₅)₂]⁺ | Diethylaminium cation formed from α-cleavage. |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, grounded in established chemical principles and data from analogous compounds, offer a robust framework for the structural confirmation of this molecule. The detailed experimental protocols provide a clear path for researchers to acquire and interpret the necessary data. This guide serves as a valuable resource for any scientific endeavor involving the synthesis, characterization, and application of this compound.

References

-

Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(19), 3729–3732. [Link]

-

de Almeida, G. S. S., de Souza, G. G., de Farias, L. P., de Oliveira, D. N., de Souza, M. V. N., & Jorge, M. A. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22634–22643. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ACETINALIDE #MCLAFFERTY #PHENYLCATION. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Journal of Molecular Spectroscopy, 13(1-4), 234-242. [Link]

-

Kumar, A., Kumar, S., & Kumar, S. (2013). A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Journal of Chemical Research, 37(3), 156-159. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

de Almeida, G. S. S., de Souza, G. G., de Farias, L. P., de Oliveira, D. N., de Souza, M. V. N., & Jorge, M. A. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22634–22643. [Link]

- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.

-

Wu, Y., & Zhang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8562–8569. [Link]

-

ResearchGate. (n.d.). Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (2013). A novel method for the one-pot conversion of carboxylic acids to N,N-dimethylamides. Retrieved from [Link]

-

Jack Westin. (n.d.). Acid Derivatives Important Reactions. Retrieved from [Link]

-

UCHEM. (n.d.). 5-Bromo-2-furoic acid CAS 585-70-6 98% with high quality. Retrieved from [Link]

-

Ghaffari, M., & Gholami, M. R. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1547. [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Reddit. (2023, November 4). NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

de Oliveira, A. A., da Silva, E. N., & de Oliveira, V. E. (2019). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 57(11), 901-909. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Diformylfuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

potential biological activities of substituted furamides

An In-Depth Technical Guide on the Potential Biological Activities of Substituted Furamides

Introduction

The furan nucleus, a five-membered aromatic heterocyclic ring containing one oxygen atom, is a foundational scaffold in a vast number of biologically active compounds.[1] When this furan ring is functionalized with an amide group (-C(=O)NR₂), the resulting "furamide" derivatives present a versatile class of molecules with significant potential in medicinal chemistry. The unique structural and electronic properties of the furan ring, combined with the hydrogen bonding capabilities and conformational flexibility of the amide linkage, allow these compounds to interact with a wide array of biological targets. Consequently, substituted furamides have been extensively investigated and have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multifaceted biological potential of substituted furamides. It provides not only a summary of their activities but also the mechanistic rationale behind them and detailed, field-proven experimental protocols for their synthesis and evaluation.

Synthesis of Substituted Furamides

The biological evaluation of any chemical scaffold begins with its synthesis. The construction of the substituted furamide core can be approached through several strategic routes. A common and effective strategy involves the initial construction of a substituted furan ring, which is then elaborated with the amide functionality.[4] For instance, reactions between β-dicarbonyl compounds and α-haloketones can yield furan precursors that are subsequently converted to the desired amides.[2] Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of various substituents onto a pre-formed furan ring, such as coupling aryl-zinc halides with 5-bromo-2-furaldehyde.[5]

General Synthetic Workflow

The synthesis of a diverse library of substituted furamides is crucial for establishing structure-activity relationships (SAR). A typical workflow involves creating a key furan intermediate, often a carboxylic acid or its ester, which can then be coupled with a variety of amines to generate the final amide products.

Caption: General workflow for the synthesis of substituted furamides.

Experimental Protocol: Representative Synthesis of a Furamide Derivative

This protocol describes a general two-step process involving the synthesis of a furan carboxylate intermediate followed by amide coupling.

Part A: Synthesis of Methyl 3-aminofuran-4-carboxylate Intermediate [4]

-

Reaction Setup: To a solution of an appropriate α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).

-

Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the vinyl ether intermediate.

-

Cyclization: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Final Isolation: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain methyl 3-aminofuran-4-carboxylate.

Part B: Amide Coupling

-

Hydrolysis (Optional): If starting with the ester, hydrolyze it to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Activation: Dissolve the furan carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.

-

Amine Addition: Add the desired amine (1.1 eq) and a base such as triethylamine (2.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the final furamide product by column chromatography or recrystallization.

Anticancer Activity

Furan-containing compounds have shown significant anti-proliferative properties against various cancer cell lines.[6] The furamide scaffold, in particular, allows for tailored interactions with key oncogenic targets.[7] Several derivatives have exhibited potent cytotoxic effects, sometimes mediated by promoting the activity of tumor suppressor genes or by inhibiting critical signaling pathways.[2]

Mechanism of Action

The anticancer action of substituted furamides is often multi-faceted. One key mechanism involves the upregulation of the tumor suppressor PTEN, which in turn suppresses pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin.[2] Other furamide derivatives have been shown to act as Topoisomerase II inhibitors, interfering with DNA replication in rapidly dividing cancer cells, a mechanism similar to that of established chemotherapeutics like Doxorubicin.[8]

Caption: Putative anticancer mechanism via PTEN activation.[2]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is typically quantified by their 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values.

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Compound 3 (Anthraquinone-furyl carboxamide) | HCT-116 (Colon) | 23.3 | [8] |

| Compound 7 (Pyridine-furyl carboxamide) | HCT-116 (Colon) | 30.5 | [8] |

| Compound 5 (Benzophenone-furyl carboxamide) | HCT-116 (Colon) | 36.6 | [8] |

| Compound 1 | HeLa (Cervical) | < 8.79 | [2] |

| Compound 24 | HeLa (Cervical) | < 8.79 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the substituted furamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a critical need for novel therapeutic agents.[12] Furamide derivatives have emerged as promising candidates, showing activity against a range of pathogenic bacteria and fungi.[1][13] Their mechanism often involves the selective inhibition of microbial growth or the modification of essential microbial enzymes.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

| Compound ID | Microorganism | MIC (µM) | Reference |

| Nicotinamidine 4a | Staphylococcus aureus | 10 | [15] |

| Nicotinamidine 4b | Staphylococcus aureus | 10 | [15] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for reliable antimicrobial susceptibility testing.[16] The disk diffusion and broth microdilution methods are commonly used.[14][17]

A. Agar Disk Diffusion Method [17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test furamide compound onto the agar surface. Also include a standard antibiotic disk as a positive control and a blank disk (with solvent) as a negative control.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

B. Broth Microdilution for MIC Determination [14]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furamide compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases.[19] Furan derivatives have shown potent anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2), antioxidant activity, and the regulation of inflammatory signaling pathways such as MAPK.[1][19][20]

Mechanism of Action

The anti-inflammatory effects of furamides are linked to their ability to modulate the cellular response to inflammatory stimuli. This can involve scavenging free radicals, inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and altering the expression of pro-inflammatory cytokines.[1][20] By targeting these pathways, furamides can reduce key signs of inflammation such as edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[20][21] The injection of carrageenan, a polysaccharide, into a rodent's paw induces a localized, acute, and well-characterized inflammatory response.[21]

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

-

Animal Acclimatization: Use adult rats or mice, allowing them to acclimatize to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide animals into groups (n=6-8). Administer the substituted furamide compound or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle only.[20]

-

Inflammation Induction: 30-60 minutes after compound administration, inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each animal.[20][22]

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Anticonvulsant Activity

The search for new antiepileptic drugs (AEDs) with broader efficacy and better safety profiles is ongoing. Furamide derivatives, including the diuretic furosemide which contains a furan ring, have demonstrated anticonvulsant properties in various preclinical models.[23] Their mechanisms may involve the modulation of ion transport and neuronal excitability.[23][24]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[25][26] It evaluates a drug's ability to prevent the spread of a seizure after maximal neuronal stimulation.[25]

-

Animal Preparation: Use mice or rats, dosed with the test furamide compound or vehicle at a predetermined time before the test (to coincide with peak effect).[25]

-

Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure good electrical contact.[25][27]

-

Electrical Stimulation: Deliver a supramaximal electrical stimulus via corneal electrodes. Typical parameters are 50 mA for mice and 150 mA for rats at 60 Hz for 0.2 seconds.[25][27]

-

Observation: Immediately observe the animal for the characteristic seizure pattern, which includes tonic extension of the hindlimbs.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this phase is absent.[25]

-

Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose. A dose-response curve can be generated to calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.[27]

Conclusion

Substituted furamides represent a privileged chemical scaffold with a diverse and potent range of biological activities. Their synthetic tractability allows for the creation of large libraries of compounds, enabling detailed exploration of structure-activity relationships for various therapeutic targets. The promising results observed in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant preclinical models underscore the significant potential of this compound class. Further research, focusing on optimizing potency, selectivity, and pharmacokinetic profiles, is warranted to translate these promising findings into clinically viable therapeutic agents.

References

-

Barzegar, G. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Youssef, M. M., Arafa, R. K., & Ismail, M. A. (2021). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Frontiers in Chemistry. Available at: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

-

Al-Ostath, R., Al-Qatamin, R., & El-Abadelah, M. (2022). Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Haglund, M. M., & Hochman, D. W. (2004). Anticonvulsant Actions of Furosemide in Vitro. Epilepsy Research. Available at: [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available at: [Link]

-

van der Mee-Marquet, N., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery. Available at: [Link]

-

Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

Vahdati-Mashhadian, N., et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]

-

Ozgeris, B., et al. (2022). Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Wawer, M. J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]

-

Park, K. H., et al. (2005). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry. Available at: [Link]

-

van der Mee-Marquet, N., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. Available at: [Link]

-

El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. Available at: [Link]

-

Maryanoff, B. E., et al. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][22]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry. Available at: [Link]

-

Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

-

Lee, Y., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules. Available at: [Link]

-

Boovizhikannan, T., & Mahesh, R. N. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Yang, S., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Available at: [Link]

-

Raskovic, A., et al. (2011). Role of fumaric acid in anti-inflammatory and analgesic activities of a Fumaria indica extracts. Phytotherapy Research. Available at: [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Available at: [Link]

-

Dutta, D., et al. (2018). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

Yang, S., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. Available at: [Link]

-

Baraban, S. C., et al. (2013). Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. Disease Models & Mechanisms. Available at: [Link]

-